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Compound of Interest

Compound Name: 5-(Chloromethyl)uracil

Cat. No.: B1580971 Get Quote

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 5-
(Chloromethyl)uracil, a key intermediate in the synthesis of various therapeutic agents.

Designed for researchers, scientists, and professionals in drug development, this document

elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality

behind experimental choices and the interpretation of spectral data are explained to provide a

practical and self-validating framework for analysis.

Introduction to 5-(Chloromethyl)uracil
5-(Chloromethyl)uracil (CAS No. 3590-48-5) is a substituted pyrimidine that serves as a

versatile building block in medicinal chemistry.[1][2] Its reactivity, primarily centered around the

chloromethyl group, allows for the introduction of various functionalities at the 5-position of the

uracil ring, leading to the synthesis of compounds with potential antiviral and anticancer

activities. Accurate spectroscopic characterization is paramount to confirm the identity and

purity of 5-(Chloromethyl)uracil before its use in further synthetic steps.

The molecular structure of 5-(Chloromethyl)uracil, with the IUPAC name 5-(chloromethyl)-1H-

pyrimidine-2,4-dione, is presented below.[1]

Structural Elucidation via Spectroscopic Methods
The confirmation of the chemical structure of 5-(Chloromethyl)uracil is achieved through a

combination of spectroscopic techniques. Each method provides unique and complementary
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information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-(Chloromethyl)uracil, both ¹H and ¹³C NMR are essential for structural

confirmation.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of 5-(Chloromethyl)uracil involves dissolving

the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), due to

the compound's polarity and the presence of exchangeable protons. A typical procedure is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Chloromethyl)uracil in 0.6-0.7

mL of DMSO-d₆ in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of

scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and

a longer acquisition time are typically required.

¹H NMR Spectral Data and Interpretation:

While a publicly available spectrum for 5-(Chloromethyl)uracil is not readily found, a

certificate of analysis from Thermo Fisher Scientific confirms that the ¹H-NMR spectrum is

consistent with its structure.[3] Based on the known chemical shifts of uracil and its derivatives,

the following proton signals are expected:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.3 Singlet 1H N³-H

The N-H protons

of the uracil ring

are typically

deshielded and

appear as broad

singlets.

~11.1 Singlet 1H N¹-H

Similar to N³-H,

this proton is

acidic and

appears at a low

field.

~7.8 Singlet 1H C⁶-H

The single proton

on the pyrimidine

ring is adjacent

to an

electronegative

nitrogen atom

and a double

bond, leading to

a downfield shift.

~4.5 Singlet 2H -CH₂Cl

The methylene

protons are

deshielded by

the adjacent

electronegative

chlorine atom

and the aromatic

ring.

¹³C NMR Spectral Data and Interpretation:
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The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

expected chemical shifts for 5-(Chloromethyl)uracil are presented below, based on data for

uracil and its substituted analogs.[4]

Chemical Shift (δ, ppm) Carbon Assignment Rationale

~163 C⁴

The carbonyl carbons in the

uracil ring are highly

deshielded and appear at the

downfield end of the spectrum.

~151 C²
Similar to C⁴, this is a carbonyl

carbon.

~142 C⁶

This is an sp²-hybridized

carbon in the aromatic ring,

deshielded by the adjacent

nitrogen atom.

~110 C⁵

The sp²-hybridized carbon

bearing the chloromethyl

group.

~40 -CH₂Cl

The sp³-hybridized carbon of

the chloromethyl group is

shielded compared to the

aromatic carbons but is

deshielded relative to a simple

alkane due to the attached

chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:
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The IR spectrum of solid 5-(Chloromethyl)uracil can be obtained using the Attenuated Total

Reflectance (ATR) technique, which requires minimal sample preparation.

Sample Preparation: A small amount of the powdered sample is placed directly on the ATR

crystal.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

The data is typically collected over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation:

A certificate of analysis from Thermo Fisher Scientific confirms that the infrared spectrum of 5-
(Chloromethyl)uracil conforms to its structure.[5] Key absorption bands expected in the IR

spectrum are:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3000 N-H stretching Amide (N-H)

3100-3000 C-H stretching Aromatic C-H

~1710 and ~1660 C=O stretching Carbonyl (C=O)

~1600 C=C stretching Alkene (C=C)

~800-700 C-Cl stretching Alkyl halide (C-Cl)

The presence of strong absorptions in the carbonyl region and the N-H stretching region are

characteristic of the uracil ring structure. The C-Cl stretch confirms the presence of the

chloromethyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small

organic molecules.

Sample Introduction: The sample is introduced into the mass spectrometer, typically after

being vaporized.

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data and Interpretation:

The molecular formula of 5-(Chloromethyl)uracil is C₅H₅ClN₂O₂.[6][7] The expected

molecular weight is approximately 160.56 g/mol .[6][7] The mass spectrum should show a

molecular ion peak (M⁺) at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 162 with about one-third the intensity of

the M⁺ peak is expected.

Expected Fragmentation Pattern:

The primary fragmentation of 5-(Chloromethyl)uracil is expected to involve the loss of the

chloromethyl group or a chlorine radical.

[C₅H₅ClN₂O₂]⁺˙
m/z = 160/162

[M - Cl]⁺
m/z = 125

- Cl•

[M - CH₂Cl]⁺
m/z = 111

- •CH₂Cl
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Fragmentation of 5-(Chloromethyl)uracil

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 125.

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a fragment ion at m/z 111,

corresponding to the uracil-5-yl cation.

Further fragmentation of the uracil ring would lead to smaller fragments characteristic of

pyrimidine structures.[8]

Conclusion
The combined application of NMR, IR, and MS provides a robust and definitive characterization

of 5-(Chloromethyl)uracil. The expected spectroscopic data, supported by certificates of

analysis and comparison with related structures, confirms the identity and structural integrity of

this important synthetic intermediate. This guide provides the necessary framework for

researchers to confidently verify their material and proceed with their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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